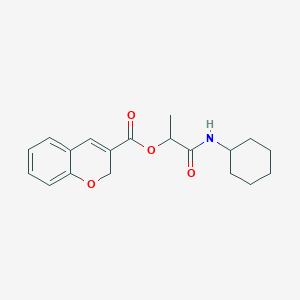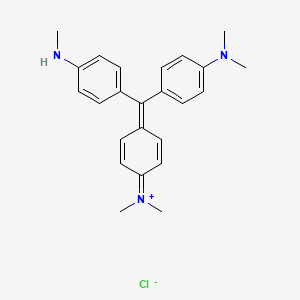![molecular formula C31H31NO9 B15220049 2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound but rather signifies the absence of data
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of our hypothetical compound “N/A” involves several steps. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then purified using chromatography techniques. The final step involves the reaction of intermediate C with reagent D in the presence of a catalyst to produce the desired compound “N/A”.
Industrial Production Methods
On an industrial scale, the production of compound “N/A” is optimized for efficiency and cost-effectiveness. The process begins with the large-scale synthesis of precursor A, followed by its reaction with reagent B in a continuous flow reactor. The intermediate C is then isolated and subjected to further reactions in a batch reactor to yield the final product. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the purity of compound “N/A”.
Chemical Reactions Analysis
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, compound “N/A” is converted to its oxidized form.
Reduction: Using a reducing agent, compound “N/A” can be reduced to a lower oxidation state.
Substitution: Compound “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is often carried out in an inert atmosphere.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of compound “N/A” may yield an aldehyde or ketone, while reduction may produce an alcohol. Substitution reactions can result in the formation of halogenated derivatives.
Scientific Research Applications
Compound “N/A” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Compound “N/A” is employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Compound “N/A” is utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which compound “N/A” exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction cascades and metabolic processes. The exact mechanism depends on the specific application and context in which compound “N/A” is used.
Comparison with Similar Compounds
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Has comparable physical properties but distinct chemical behavior.
Compound Z: Exhibits similar biological activity but with different molecular targets.
Uniqueness of Compound “N/A”
What sets compound “N/A” apart from its similar counterparts is its unique combination of properties, such as higher stability under extreme conditions and broader applicability across various fields. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C31H31NO9 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
2-[[(2R,4aR,6S,7R,8R,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |
InChI |
InChI=1S/C31H31NO9/c1-36-30-26(32-31(35)39-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23)28(37-17-25(33)34)27-24(40-30)16-38-29(41-27)18-9-3-2-4-10-18/h2-14,23-24,26-30H,15-17H2,1H3,(H,32,35)(H,33,34)/t24-,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
VLTRMINSMCHXRJ-VXSSHBAGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)

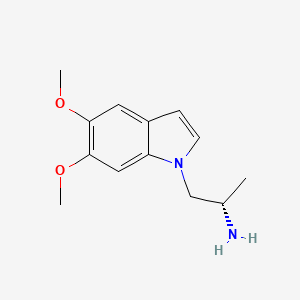
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
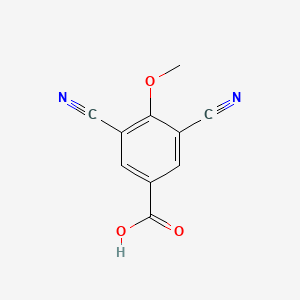
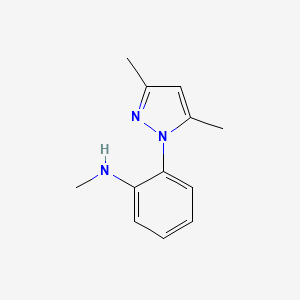
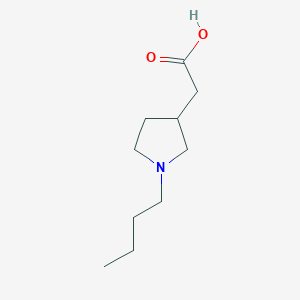
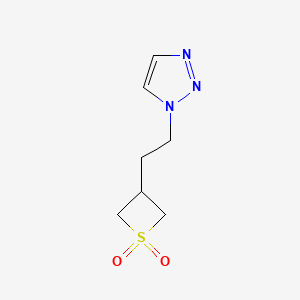

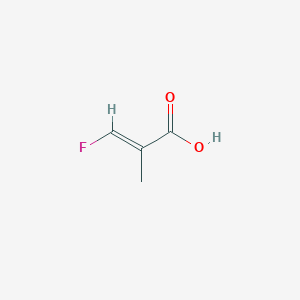
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
